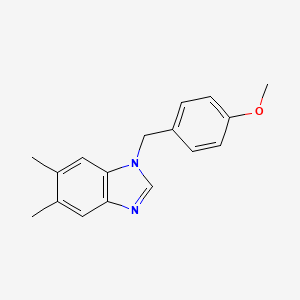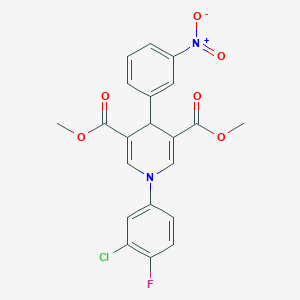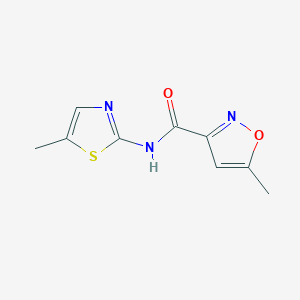![molecular formula C25H24N4O3 B4628767 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
説明
The compound of interest, due to its complex structure, participates in a broad range of chemical reactions and exhibits significant pharmacological properties. Its synthesis and characteristics are subject to extensive research, contributing to the development of novel therapeutic agents.
Synthesis Analysis
The synthesis of related quinoline and pyrazole derivatives often involves multi-step reactions, including cyclization, Friedlander synthesis, and Mannich reactions. These processes are crucial for introducing various substituents into the quinoline core, enhancing the compound's pharmacological activities (Deady et al., 2003; Chen et al., 2000).
Molecular Structure Analysis
The structure of this compound and its derivatives is characterized by the presence of a benzodioxin and pyrazol-methyl group attached to the quinoline core. These features are pivotal for its binding and activity at biological targets, influencing the molecule's pharmacokinetics and pharmacodynamics.
Chemical Reactions and Properties
Quinoline derivatives are known for their versatility in chemical reactions, including nucleophilic substitutions and cyclocondensation, enabling the synthesis of a wide array of heterocyclic compounds. This reactivity forms the basis for creating diverse molecules with potential biological activities (Ghotekar et al., 2010).
科学的研究の応用
Synthesis and Cytotoxic Activity
Compounds structurally related to the query have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic effects, with IC(50) values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This indicates potential applications in cancer therapy (Deady et al., 2003).
Antimicrobial Screening
Novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized and exhibited excellent antimicrobial properties against pathogenic bacteria like S. aureus and E. coli. This suggests their potential use in developing new antimicrobial agents (Idrees et al., 2020).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
A series of 3-quinoline carboxamides were discovered as selective inhibitors of ATM kinase, highlighting their potential in therapeutic applications targeting DNA damage response pathways in cancer (Degorce et al., 2016).
Antibacterial and Antifungal Activities
Pyrazoline and pyrazole derivatives bearing a quinoline moiety were synthesized and showed significant antibacterial and antifungal activities, indicating their potential as lead compounds in developing new antimicrobial drugs (Hassan, 2013).
Chemical Moieties with Biological Activities
Quinoxaline, a compound structurally related to the query, has been identified as having a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. This diversity underscores the potential of exploring similar compounds for various biomedical applications (Sharma et al., 2021).
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-29-15-18(16(2)28-29)14-26-25(30)20-13-22(27-21-7-5-4-6-19(20)21)17-8-9-23-24(12-17)32-11-10-31-23/h4-9,12-13,15H,3,10-11,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXVMOVCHAVXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)
![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)
![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)
![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)